REACTION_CXSMILES
|
[C:1]1([C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=O)[S:5][CH:4]=[CH:3][CH:2]=1.C([O-])=O.[NH4+:16]>CO>[NH2:16][C:6]([C:1]1[S:5][CH:4]=[CH:3][CH:2]=1)=[CH:8][C:9]([O:11][CH3:12])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
17.83 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)CC(=O)OC
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Name
|
|
Quantity
|
36.62 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 38 hours
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Duration
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38 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
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Type
|
ADDITION
|
Details
|
To the residue, 100 ml of ethyl acetate and 100 ml of water were added
|
Type
|
CUSTOM
|
Details
|
Then, the organic layer was separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 40 ml of water and with 40 ml of a brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was then distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(=CC(=O)OC)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 89.1% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |